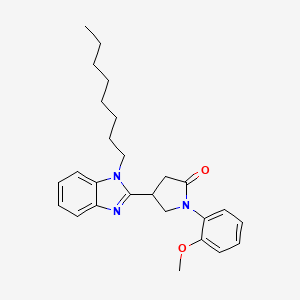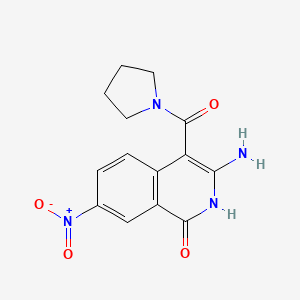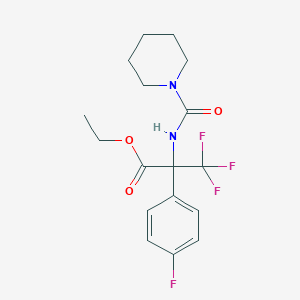![molecular formula C17H14ClFN8S B11491046 1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11491046.png)
1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tetrazole ring, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorofluorophenyl Group: This step often involves nucleophilic substitution reactions using chlorofluorobenzene derivatives.
Formation of the Tetrazole Ring: This can be accomplished through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (solvent, temperature, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole, which are used as antifungal agents.
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as losartan and valsartan, which are used as antihypertensive agents.
Uniqueness
1-[(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of structural features, including the presence of both triazole and tetrazole rings, as well as the chlorofluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H14ClFN8S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H14ClFN8S/c18-13-7-4-8-14(19)12(13)10-28-17-23-21-15(9-26-16(20)22-24-25-26)27(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,20,22,25) |
InChI Key |
JWBHCAQOBLHCIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C(=NN=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B11490967.png)


![6-bromo-3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11490981.png)
![N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11490987.png)

![4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11491011.png)
![4-fluoro-8-[[3-(trifluoromethyl)phenyl]methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11491019.png)
![N-(1,3-benzodioxol-5-yl)-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11491023.png)
![ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11491025.png)
![4-amino-8-(4-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11491028.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491035.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11491044.png)
![5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide](/img/structure/B11491052.png)
